Covalent Warhead Reactivity: Nitrovinyl Sulfone vs. Non-Covalent Sulfonamide Inhibitors (Dofetilide, Sotalol)
The target compound contains a nitrovinyl phenyl sulfone moiety that functions as a Michael acceptor, enabling irreversible covalent bond formation with nucleophilic amino acid residues (Cys, Lys). This is a fundamental mechanistic differentiation from non-covalent sulfonamide antiarrhythmics such as dofetilide and sotalol, which bind reversibly to the hERG potassium channel [2][3]. The vinyl sulfone warhead class, exemplified by NU6300—a vinyl sulfone-based covalent CDK2 inhibitor that produced durable inhibition of Rb phosphorylation in SKUT-1B cells [1]—has been validated for covalent kinase targeting. The nitro group in the target compound further activates the vinyl bond toward nucleophilic attack relative to unsubstituted vinyl sulfones, as demonstrated by structure-reactivity studies on p-substituted phenyl 2-nitrovinyl sulfones [4].
| Evidence Dimension | Covalent binding capability (Michael acceptor reactivity) |
|---|---|
| Target Compound Data | Reactive α,β-unsaturated nitrovinyl sulfone; participates in stereospecific nucleophilic vinylic substitution (E-isomer confirmed by FTIR and NMR) [4] |
| Comparator Or Baseline | Dofetilide: no Michael acceptor, reversible hERG block (IC₅₀ ~10 nM) [3]; NU6300: vinyl sulfone covalent CDK2 inhibitor, durable inhibition >12 h in cells [1] |
| Quantified Difference | Covalent vs. reversible mechanism; qualitative reactivity enhancement by nitro group vs. unsubstituted vinyl sulfone (class-level inference; quantitative kinetic data for target compound not available) |
| Conditions | Computational prediction / class-level SAR; covalent inhibition validated for NU6300 in CDK2/cyclin A biochemical assay and SKUT-1B cellular assay [1] |
Why This Matters
Procurement of this compound enables irreversible target engagement studies that are not achievable with non-covalent sulfonamide inhibitors, offering prolonged pharmacodynamic effects for biochemical and cellular assays.
- [1] Anscombe E, Meschini E, Mora-Vidal R, et al. Identification and Characterization of an Irreversible Inhibitor of CDK2. Chem Biol. 2015;22(9):1159-1164. DOI: 10.1016/j.chembiol.2015.07.018. View Source
- [2] US Patent 4959366. Anti-arrhythmic agents. Pfizer Inc. Issued September 25, 1990. View Source
- [3] DrugBank: Dofetilide (DB00204). hERG potassium channel blocker. IC₅₀ ~10 nM. View Source
- [4] Zvezdova D, Stoeva S, Aleksiev D. Structural Features of Certain p-substituted Phenyl 2-nitrovinyl Sulfones. J Chin Chem Soc. 2016;63:247-253. DOI: 10.1002/jccs.201500408. View Source
